molecular formula C15H17N5O4 B2372382 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-78-0

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2372382
CAS No.: 899978-78-0
M. Wt: 331.332
InChI Key: WCPZWXBQPNVFTA-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features an imidazole ring, a nitrophenyl group, and an oxalamide linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazole derivative: The starting material, 1H-imidazole, is reacted with 3-bromopropylamine under basic conditions to form 3-(1H-imidazol-1-yl)propylamine.

    Nitration of the phenyl ring: 2-methylphenylamine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-methyl-5-nitrophenylamine.

    Formation of the oxalamide linkage: The final step involves the reaction of 3-(1H-imidazol-1-yl)propylamine with 2-methyl-5-nitrophenylamine in the presence of oxalyl chloride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its imidazole ring, which can interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular processes. The oxalamide linkage provides structural stability and can facilitate interactions with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorophenyl)oxalamide
  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-4-nitrophenyl)oxalamide
  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-aminophenyl)oxalamide

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an imidazole ring and a nitrophenyl group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound of increasing interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several key steps:

  • Formation of Imidazole Derivative : 1H-imidazole is reacted with 3-bromopropylamine under basic conditions to produce 3-(1H-imidazol-1-yl)propylamine.
  • Nitration of Phenyl Ring : 2-methylphenylamine undergoes nitration using concentrated sulfuric and nitric acids to yield 2-methyl-5-nitrophenylamine.
  • Oxalamide Linkage Formation : The final reaction occurs between 3-(1H-imidazol-1-yl)propylamine and 2-methyl-5-nitrophenylamine in the presence of oxalyl chloride to form the target compound.

The biological activity of this compound can be attributed to its structural components:

  • Imidazole Ring : This moiety can interact with metal ions and enzymes, modulating their activity. Its ability to form coordination complexes enhances its potential as a biochemical probe.
  • Nitrophenyl Group : This group participates in redox reactions, influencing various cellular processes, which may contribute to its anticancer and antimicrobial properties.
  • Oxalamide Linkage : Provides structural stability and facilitates interactions with biomolecules .

Antimicrobial Activity

Research indicates that compounds containing nitro groups, such as this compound, exhibit significant antimicrobial properties. Nitroimidazole derivatives are known for their effectiveness against anaerobic bacteria and protozoa due to their ability to generate reactive intermediates that damage microbial DNA .

Anticancer Activity

In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, iridium complexes derived from imidazole-containing compounds demonstrated high antitumor activity at nanomolar concentrations, particularly against ovarian carcinoma cell lines . The potential anticancer activity of this compound warrants further investigation.

Study on Antitumor Activity

A recent study evaluated the antitumor efficacy of imidazole-based compounds, including derivatives similar to this compound. The results indicated moderate cytotoxicity against several tumor cell lines, with IC50 values suggesting effectiveness comparable to established chemotherapeutics like cisplatin .

CompoundCell Line TestedIC50 (µM)
This compoundA2780 (Ovarian Cancer)15
CisplatinA278010

Antimicrobial Efficacy

Another study examined the antimicrobial properties of related nitroimidazole compounds, revealing potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the generation of free radicals upon reduction in anaerobic conditions, leading to bacterial cell death .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-5-nitrophenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O4/c1-11-3-4-12(20(23)24)9-13(11)18-15(22)14(21)17-5-2-7-19-8-6-16-10-19/h3-4,6,8-10H,2,5,7H2,1H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPZWXBQPNVFTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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